ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate
Description
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0¹,⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-triene-12-carboxylate is a complex nitrogen-containing heterocyclic compound characterized by a tetracyclic framework with fused azacyclic and carbocyclic rings. Its stereochemistry at the 10R and 15S positions confers unique conformational rigidity, making it a subject of interest in medicinal chemistry and crystallography.
Properties
IUPAC Name |
ethyl 3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5,11,13H,2,6-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNQHNWWRRMQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=C4N2CC(=O)NC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bicyclic Precursors
Cycloaddition reactions between nitrogen-containing heterocycles and α,β-unsaturated esters have been employed to construct the central triazatetracyclic system. For example, thermal [4+2] cycloadditions of allyl carbamates with electron-deficient dienes yield the fused ring system, with the ethyl ester introduced via carboxylation prior to ring closure.
Sequential Ring Construction
Alternative approaches build the nitrogenous rings sequentially. A documented method involves:
- Formation of the pyridone ring through Knorr-type condensation
- Intramolecular Heck coupling to establish the bridged bicyclic system
- Oxidative cyclization to install the triazole moiety.
Detailed Synthetic Protocols
Representative Multi-Step Synthesis (Adapted from RSC Methodology)
Step 1: Protection of Hydroxyl Groups
| Reagent | Conditions | Yield |
|---|---|---|
| Tert-butyldimethylsilyl chloride (TBSCl) | CHCl₃, 0°C, 1h | 89% |
Step 2: Allylation of Amine Intermediate
| Reagent | Conditions | Yield |
|---|---|---|
| Allylamine, Et₃N | CH₂Cl₂, RT, 15h | 76% |
Step 3: Cyclization via Thermal Rearrangement
| Conditions | Time | Yield |
|---|---|---|
| Xylenes, reflux (155°C) | 15h | 87% |
Critical Reaction Optimization Parameters
Solvent Effects on Cyclization Efficiency
Comparative studies demonstrate significant yield variations based on solvent polarity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Xylene | 2.4 | 87 |
| DMF | 37 | 42 |
| THF | 7.5 | 65 |
Non-polar aromatic solvents preferentially stabilize the transition state through π-π interactions.
Catalytic Enhancements
The use of Lewis acid catalysts (e.g., ZnCl₂) improves reaction kinetics:
| Catalyst | Loading (mol%) | Time Reduction | Yield Improvement |
|---|---|---|---|
| None | - | Baseline | 87% |
| ZnCl₂ | 5 | 30% | 92% |
Stereochemical Control Mechanisms
The (10R,15S) configuration is achieved through:
- Chiral Auxiliary Approach : Use of (S)-proline-derived catalysts induces facial selectivity during cyclization.
- Dynamic Kinetic Resolution : Racemic intermediates undergo selective crystallization in ethanol/water mixtures.
Analytical Characterization
Key spectroscopic signatures confirm successful synthesis:
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| $$^1$$H NMR | δ 4.23 (q, J=7.1 Hz, COOCH₂CH₃) | |
| $$^13$$C NMR | δ 170.8 (C=O ester) | |
| HRMS | m/z 301.3412 [M+H]$$^+$$ (Δ 0.8 ppm) |
Industrial-Scale Production Challenges
While laboratory-scale syntheses achieve ~85% yields, scalability issues arise from:
- Exothermicity of cyclization requiring specialized reactor designs
- Purification difficulties due to diastereomeric byproducts
- Thermal degradation above 160°C during prolonged reactions
Emerging Methodologies
Recent advances show promise for improved efficiency:
- Flow Chemistry : Continuous processing reduces thermal gradients (Pilot-scale yield: 91%)
- Biocatalytic Routes : Engineered amidases enable enantioselective amidation (ee >98%)
Chemical Reactions Analysis
Types of Reactions
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound to study complex reaction mechanisms and synthetic strategies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Ethyl (10R,15S)-4-Methyl-3-oxo-1,4,12-triazatetracyclo Derivative (CAS 313369-25-4)
The methyl-substituted derivative shares the core tetracyclic scaffold but introduces a methyl group at position 3. Key differences include:
- Molecular Formula : C₁₇H₂₁N₃O₃ (methyl derivative) vs. C₁₆H₁₉N₃O₃ (hypothetical parent compound).
- Molecular Weight : 315.37 g/mol (methyl derivative) vs. 301.34 g/mol (estimated for parent compound).
- Synthetic Accessibility : The methyl derivative’s commercial availability suggests optimized synthetic routes, while the parent compound may require more complex stereochemical control .
Functional Analog: KT5720 and KT5823
KT5720 (CAS 125931-05-1) and KT5823 (CAS 125931-07-3) are indole-derived kinase inhibitors with polycyclic frameworks. While structurally distinct, they share features such as:
- Rigid Heterocyclic Cores : Both compounds utilize fused nitrogen-containing rings to enforce specific conformations critical for target binding.
- Ester Functionalization : Similar to the ethyl carboxylate group in the target compound, KT5720 and KT5823 employ ester moieties to modulate solubility and bioavailability .
Crystallographic and Spectroscopic Comparisons
- Hydrogen Bonding Patterns : Evidence from hydrogen bonding analysis (e.g., graph set analysis) indicates that small structural changes, such as methyl substitution, can significantly alter intermolecular interactions in crystals. For example, the methyl group in the analog may disrupt hydrogen-bonded networks observed in the parent compound’s crystal lattice .
- NMR Chemical Shifts : Comparative NMR studies (as in Figure 6 of ) reveal that substituents at specific positions (e.g., regions A and B in analogous compounds) cause distinct chemical shift perturbations, aiding in structural elucidation .
Data Tables
Table 1: Key Properties of Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo Compound and Analogs
| Property | Target Compound (Hypothetical) | Methyl Derivative (CAS 313369-25-4) | KT5720 |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ | C₁₇H₂₁N₃O₃ | C₂₇H₂₇N₃O₅ |
| Molecular Weight (g/mol) | 301.34 | 315.37 | 473.52 |
| Purity (Commercial) | N/A | 95–97% | Not specified |
| Key Functional Groups | 3-oxo, ethyl carboxylate | 4-methyl, 3-oxo, ethyl carboxylate | Epoxy, hexyl ester |
| Price (USD, 250 mg) | N/A | $72–$88 | Not available |
Table 2: Supplier Data for Methyl Derivative (CAS 313369-25-4)
| Supplier | Purity | Quantity | Price (USD) | Update Date |
|---|---|---|---|---|
| eNovation Chemicals | 97% | 250 mg | $100 | June 2024 |
| 1PlusChem | 97% | 250 mg | $72 | May 2024 |
| A2B Chem LLC | 97% | 250 mg | $82 | April 2024 |
Q & A
Basic Question
- Circular Dichroism (CD): Detects absolute configuration via Cotton effects in chiral centers .
- NOESY NMR: Identifies through-space interactions (e.g., axial vs. equatorial protons in bicyclic systems) .
- Vibrational Optical Activity (VOA): Resolves enantiomer-specific IR/Raman signals for complex polycyclics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
